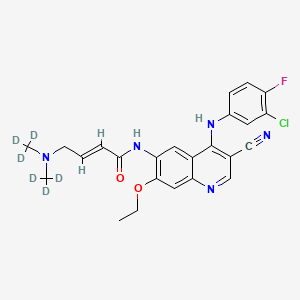
N-Acetyl-D-glucosamine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-glucosamine-15N: is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is significant in various biological systems and is a key component in the structure of bacterial cell walls, chitin, and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Production: One efficient method involves the enzymatic conversion of chitin powders using chitinase. The chitinase is purified through affinity adsorption on the chitin substrate, achieving high recovery rates.
Chemical Synthesis: Another method involves the N-acetylation of D-glucosamine hydrochloride in a supersaturated solution of sodium methoxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, especially during hydrolysis in different water states.
Common Reagents and Conditions:
Subcritical and Supercritical Water: These conditions promote different reaction pathways, with subcritical water favoring solid product formation and supercritical water favoring gasification.
Enzymatic Catalysis: Enzymes like chitinase are commonly used to catalyze the conversion of chitin to this compound.
Major Products Formed:
- Glycolic Acid
- Acetic Acid
- Formic Acid
- Acetamide
Scientific Research Applications
Chemistry:
Biology:
- Plays a crucial role in the structure and function of bacterial cell walls and glycoproteins .
- Involved in the metabolic pathways of various organisms .
Medicine:
- Investigated for its potential in treating autoimmune diseases and osteoarthritis .
- Used in the development of new drugs and therapeutic agents .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- N-Acetyl-D-glucosamine-15N is involved in the glycosylation of proteins, a process known as O-GlcNAcylation. This modification can activate or deactivate enzymes and transcription factors, influencing various cellular processes .
- It is also a key component in the synthesis of glycosaminoglycans, which are essential for the structure and function of connective tissues .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i9+1 |
InChI Key |
MBLBDJOUHNCFQT-MGWUHAGPSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


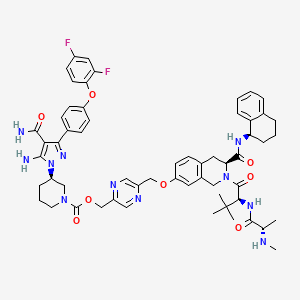
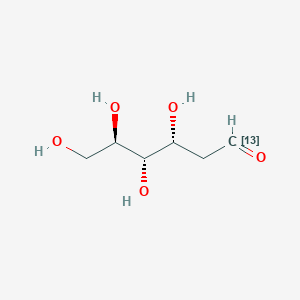
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

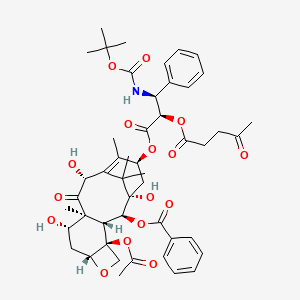
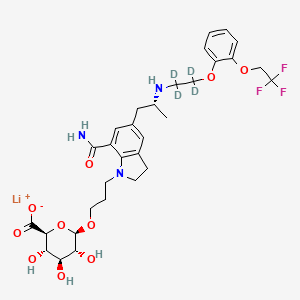
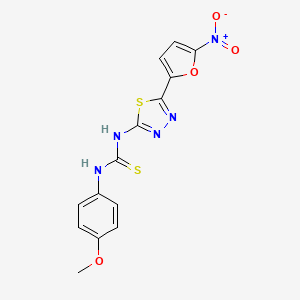

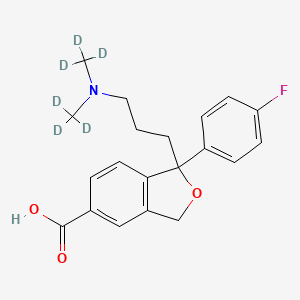
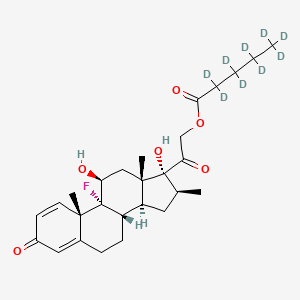
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

